Cas no 2005265-65-4 (1-Azetidinecarboxylic acid, 3-(1-amino-2,2-dimethylpropyl)-, 1,1-dimethylethyl ester)

1-Azetidinecarboxylic acid, 3-(1-amino-2,2-dimethylpropyl)-, 1,1-dimethylethyl ester structure
2005265-65-4 structure
商品名:1-Azetidinecarboxylic acid, 3-(1-amino-2,2-dimethylpropyl)-, 1,1-dimethylethyl ester
CAS番号:2005265-65-4
MF:C13H26N2O2
メガワット:242.357743740082
CID:5254106

1-Azetidinecarboxylic acid, 3-(1-amino-2,2-dimethylpropyl)-, 1,1-dimethylethyl ester 化学的及び物理的性質

名前と識別子

    • 1-Azetidinecarboxylic acid, 3-(1-amino-2,2-dimethylpropyl)-, 1,1-dimethylethyl ester
    • インチ: 1S/C13H26N2O2/c1-12(2,3)10(14)9-7-15(8-9)11(16)17-13(4,5)6/h9-10H,7-8,14H2,1-6H3
    • InChIKey: KZEONNVJDQYDJO-UHFFFAOYSA-N
    • ほほえんだ: N1(C(OC(C)(C)C)=O)CC(C(N)C(C)(C)C)C1

1-Azetidinecarboxylic acid, 3-(1-amino-2,2-dimethylpropyl)-, 1,1-dimethylethyl ester 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-363613-0.25g
tert-butyl 3-(1-amino-2,2-dimethylpropyl)azetidine-1-carboxylate
2005265-65-4
0.25g
$2077.0 2023-03-02
Enamine
EN300-363613-0.5g
tert-butyl 3-(1-amino-2,2-dimethylpropyl)azetidine-1-carboxylate
2005265-65-4
0.5g
$2167.0 2023-03-02
Enamine
EN300-363613-0.1g
tert-butyl 3-(1-amino-2,2-dimethylpropyl)azetidine-1-carboxylate
2005265-65-4
0.1g
$1986.0 2023-03-02
Enamine
EN300-363613-1.0g
tert-butyl 3-(1-amino-2,2-dimethylpropyl)azetidine-1-carboxylate
2005265-65-4
1g
$0.0 2023-06-07
Enamine
EN300-363613-5.0g
tert-butyl 3-(1-amino-2,2-dimethylpropyl)azetidine-1-carboxylate
2005265-65-4
5.0g
$6545.0 2023-03-02
Enamine
EN300-363613-10.0g
tert-butyl 3-(1-amino-2,2-dimethylpropyl)azetidine-1-carboxylate
2005265-65-4
10.0g
$9704.0 2023-03-02
Enamine
EN300-363613-2.5g
tert-butyl 3-(1-amino-2,2-dimethylpropyl)azetidine-1-carboxylate
2005265-65-4
2.5g
$4424.0 2023-03-02
Enamine
EN300-363613-0.05g
tert-butyl 3-(1-amino-2,2-dimethylpropyl)azetidine-1-carboxylate
2005265-65-4
0.05g
$1895.0 2023-03-02

1-Azetidinecarboxylic acid, 3-(1-amino-2,2-dimethylpropyl)-, 1,1-dimethylethyl ester 関連文献

1-Azetidinecarboxylic acid, 3-(1-amino-2,2-dimethylpropyl)-, 1,1-dimethylethyl esterに関する追加情報

1-Azetidinecarboxylic acid, 3-(1-amino-2,2-dimethylpropyl)-, 1,1-dimethylethyl ester (CAS No. 2005265-65-4): A Comprehensive Overview

The compound 1-Azetidinecarboxylic acid, 3-(1-amino-2,2-dimethylpropyl)-, 1,1-dimethylethyl ester, identified by its CAS number 2005265-65-4, represents a significant molecule in the realm of chemical and pharmaceutical research. This compound belongs to the azetidine class of heterocyclic structures, which have garnered considerable attention due to their unique chemical properties and potential biological activities. The presence of functional groups such as carboxylic acid esters and amino groups makes this molecule a versatile intermediate in synthetic chemistry and a promising candidate for further exploration in drug discovery.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel heterocyclic compounds due to their diverse pharmacological profiles. Azetidine derivatives, in particular, have been studied extensively for their potential applications in treating various diseases. The specific structure of 1-Azetidinecarboxylic acid, 3-(1-amino-2,2-dimethylpropyl)-, 1,1-dimethylethyl ester incorporates a bulky tert-butyl group at the 1-position and an N-substituted side chain at the 3-position. This configuration imparts unique steric and electronic properties that could influence its interactions with biological targets.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The tert-butyl ester group at the carboxylic acid position enhances the stability of the molecule during storage and handling. Additionally, the presence of the amino group allows for further derivatization through amide bond formation or participation in condensation reactions. These features make it a valuable building block for constructing more complex molecules.

One of the most compelling aspects of this compound is its potential as a pharmacophore. Azetidine derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific substitution pattern in 1-Azetidinecarboxylic acid, 3-(1-amino-2,2-dimethylpropyl)-, 1,1-dimethylethyl ester may confer enhanced binding affinity to certain enzymes or receptors. For instance, studies have shown that azetidine-based compounds can interact with bacterial enzymes involved in cell wall synthesis or viral proteases.

The role of computational chemistry has become increasingly prominent in the design and optimization of novel drug candidates. Molecular modeling techniques can predict how 1-Azetidinecarboxylic acid, 3-(1-amino-2,2-dimethylpropyl)-, 1,1-dimethylethyl ester might interact with biological targets by simulating its binding affinity and identifying key pharmacophoric elements. These predictions can guide experimental efforts and accelerate the discovery process.

In clinical research settings, this compound has been investigated for its potential therapeutic applications. Preclinical studies have demonstrated that azetidine derivatives can modulate inflammatory pathways by inhibiting key signaling molecules such as cyclooxygenase (COX) or lipoxygenase (LOX). The structural features of 1-Azetidinecarboxylic acid, 3-(1-amino-2,2-dimethylpropyl)-, 1,1-dimethylethyl ester may contribute to its ability to interact with these enzymes effectively.

The development of new synthetic methodologies is another area where this compound has shown promise. Transition metal-catalyzed reactions have enabled more efficient and selective transformations of azetidine derivatives. For example, palladium-catalyzed cross-coupling reactions can be used to introduce new functional groups at specific positions within the molecule. These advances in synthetic chemistry have opened up new possibilities for designing modified azetidine compounds with tailored biological activities.

The environmental impact of chemical synthesis is also an important consideration in modern pharmaceutical research. Green chemistry principles emphasize the use of sustainable solvents and catalysts that minimize waste and energy consumption. The synthesis of 1-Azetidinecarboxylic acid, 3-(1-amino-2,2-dimethylpropyl)-, 1,1-dimethylethyl ester can be optimized to align with these principles by employing biodegradable solvents or catalytic systems that reduce hazardous byproducts.

The future directions for research on this compound include exploring its potential as an intermediate for more complex drug candidates or developing novel formulations that enhance its bioavailability. Additionally,investigating its mechanism of action at a molecular level could provide insights into how it interacts with biological systems and identify new therapeutic targets.

In conclusion,1-Azetidinecarboxylic acid,3-(N-amino-N,N-dimethylpropan-2-yl)-,(tert-butyl)carbamate(CAS No.2005265-65-4) is a multifaceted compound with significant potential in pharmaceutical research。Its unique structural features,combined with its versatility as a synthetic intermediate,make it a valuable asset for drug discovery efforts。As research continues to uncover new applications for azetidine derivatives,this compound is likely to play an important role in developing next-generation therapeutics。

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